molecular formula C51H70N10O12S2 B3214121 ([ring-D5]Phe3)-Octreotide Acetate CAS No. 1134880-79-7

([ring-D5]Phe3)-Octreotide Acetate

Numéro de catalogue: B3214121
Numéro CAS: 1134880-79-7
Poids moléculaire: 1084.3 g/mol
Clé InChI: XQEJFZYLWPSJOV-RQANEZAXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

([ring-D5]Phe3)-Octreotide Acetate is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to mimic the natural hormone’s inhibitory effects on the secretion of several other hormones, including growth hormone, glucagon, and insulin. The inclusion of deuterium in the phenylalanine residue enhances its stability and bioavailability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ([ring-D5]Phe3)-Octreotide Acetate involves multiple steps, starting from the preparation of the deuterated phenylalanine derivative. The key steps include:

    Deuteration of Phenylalanine: The phenylalanine is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

    Peptide Synthesis: The deuterated phenylalanine is incorporated into the octreotide peptide sequence using solid-phase peptide synthesis (SPPS). This involves the stepwise addition of protected amino acids to a resin-bound peptide chain.

    Cleavage and Deprotection: The fully assembled peptide is cleaved from the resin and deprotected to yield the crude ([ring-D5]Phe3)-Octreotide.

    Acetylation: The crude peptide is acetylated to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale SPPS: Automated peptide synthesizers are used to scale up the solid-phase peptide synthesis.

    Purification: High-performance liquid chromatography (HPLC) is employed to purify the peptide.

    Quality Control: Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and identity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

([ring-D5]Phe3)-Octreotide Acetate undergoes various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: The acetate group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Acylation reagents like acetic anhydride or acetyl chloride are used for substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide-containing peptide.

    Reduction: Peptide with reduced thiol groups.

    Substitution: Peptide with different acyl groups.

Applications De Recherche Scientifique

([ring-D5]Phe3)-Octreotide Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Employed in studies of hormone regulation and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating hormone-related disorders such as acromegaly and neuroendocrine tumors.

    Industry: Utilized in the development of diagnostic imaging agents and radiopharmaceuticals.

Mécanisme D'action

([ring-D5]Phe3)-Octreotide Acetate exerts its effects by binding to somatostatin receptors (SSTRs) on the surface of target cells. This binding inhibits the release of various hormones, including growth hormone, glucagon, and insulin. The compound’s mechanism involves:

    Receptor Binding: High affinity binding to SSTRs, particularly SSTR2 and SSTR5.

    Signal Transduction: Activation of G-protein coupled receptor pathways, leading to inhibition of adenylate cyclase and reduction in cyclic AMP levels.

    Cellular Effects: Decreased hormone secretion and cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Octreotide: The non-deuterated version of ([ring-D5]Phe3)-Octreotide Acetate.

    Lanreotide: Another somatostatin analog with a similar mechanism of action.

    Pasireotide: A somatostatin analog with a broader receptor binding profile.

Uniqueness

This compound is unique due to the incorporation of deuterium, which enhances its metabolic stability and bioavailability compared to its non-deuterated counterparts. This modification potentially leads to improved therapeutic efficacy and reduced dosing frequency.

Propriétés

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1/i4D,7D,8D,15D,16D;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEJFZYLWPSJOV-RQANEZAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)[C@@H](CC3=CC=CC=C3)N)C(=O)N[C@H](CO)[C@@H](C)O)[C@@H](C)O)CCCCN)CC4=CNC5=CC=CC=C54)[2H])[2H].CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H70N10O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1084.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
([ring-D5]Phe3)-Octreotide Acetate
Reactant of Route 2
([ring-D5]Phe3)-Octreotide Acetate
Reactant of Route 3
([ring-D5]Phe3)-Octreotide Acetate
Reactant of Route 4
([ring-D5]Phe3)-Octreotide Acetate
Reactant of Route 5
([ring-D5]Phe3)-Octreotide Acetate
Reactant of Route 6
([ring-D5]Phe3)-Octreotide Acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.